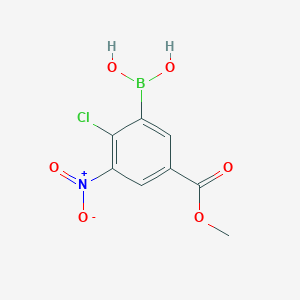
2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid” is a chemical compound with the molecular formula C8H8BClO4 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 . The molecular weight of the compound is 215.4 g/mol . Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 215.4 g/mol .Wissenschaftliche Forschungsanwendungen
1. Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of related boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, was studied using steady-state fluorescence measurements. The study provides insights into quenching models and parameters like Stern-Volmer constant and quenching rate parameter, which could be relevant for compounds like 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).
2. Synthesis of Carbazomycin B
The synthesis process of carbazomycin B involves the use of related compounds, suggesting that similar boronic acid derivatives like this compound might be useful in the synthesis of complex organic molecules (D. Crich & Sochanchingwung Rumthao, 2004).
3. Synthesis of Benzothieno Chromenone Derivatives
A series of derivatives involving methoxy nitrobenzaldehyde, related to this compound, were synthesized, characterized, and tested for antibacterial activity. This suggests potential applications of the compound in synthesizing and analyzing derivatives with biological activities (F. Havaldar, S. Bhise, & S. Burudkar, 2004).
4. Methoxycarbonylation of Aryl- and Alkenylboron Compounds
Methoxycarbonylation, involving methoxycarbonyl functional groups, as found in the compound of interest, was performed with various functional groups. This indicates the versatility of such compounds in chemical reactions and synthesis (Yoshihiko Yamamoto, 2010).
5. Electrochemical Investigations
Electrochemical studies involving Schiff bases with methoxy and nitro groups, similar to those in this compound, demonstrated their potential as corrosion inhibitors. This suggests possible applications in materials science and corrosion prevention (Ghulamullah Khan et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy. SGLT2 inhibitors work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine and reducing blood glucose levels.
Mode of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis. The boronic acid acts as a nucleophile, transferring an organic group to palladium, which then forms a new carbon-carbon bond with an electrophilic organic group.
Eigenschaften
IUPAC Name |
(2-chloro-5-methoxycarbonyl-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO6/c1-17-8(12)4-2-5(9(13)14)7(10)6(3-4)11(15)16/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGPHGUTLDLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
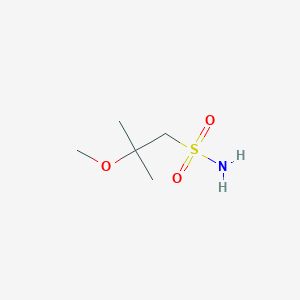


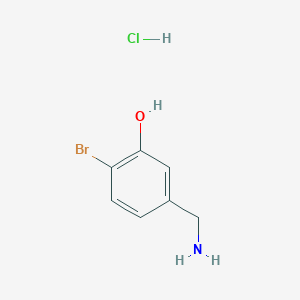
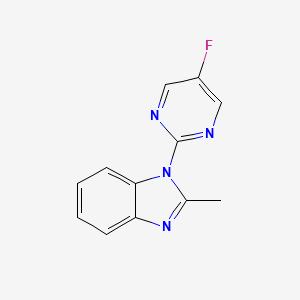
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2926735.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)

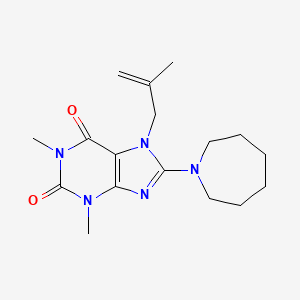
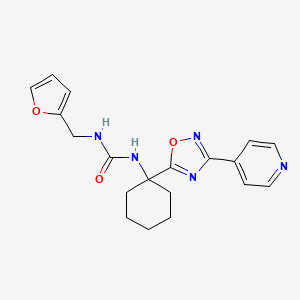
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)
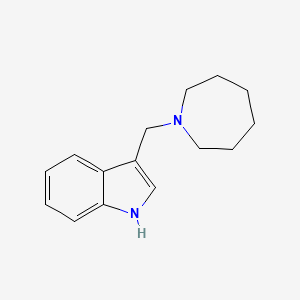
![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
